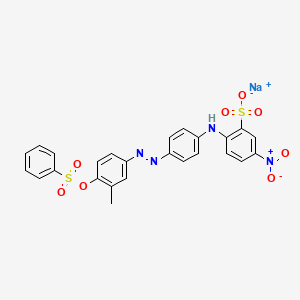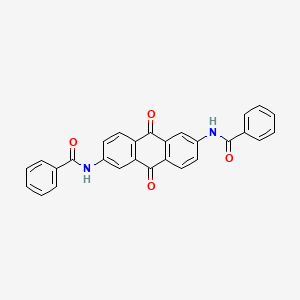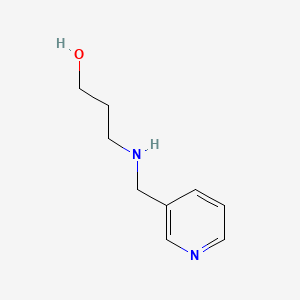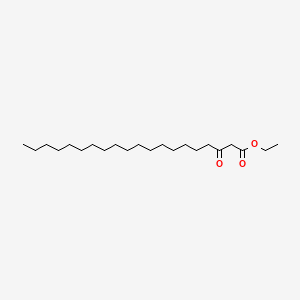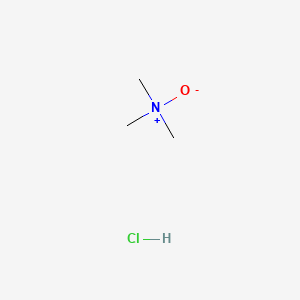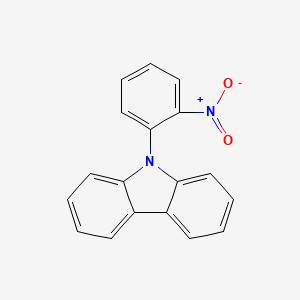
9-(2-Nitrophenyl)carbazole
Vue d'ensemble
Description
“9-(2-Nitrophenyl)carbazole” is a chemical compound with the CAS Number: 6286-72-2 and a molecular weight of 288.31 . The IUPAC name for this compound is 9-(2-nitrophenyl)-9H-carbazole .
Synthesis Analysis
Carbazole and its derivatives have been studied extensively in recent years due to their wide range of biological and pharmacological properties . The synthesis of carbazole derivatives involves various chemical reactions, including oxidation and reduction . For instance, carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .
Applications De Recherche Scientifique
Optoelectronic Devices
9-(2-Nitrophenyl)carbazole: is a derivative of polycarbazole, which is known for its excellent optoelectronic properties . This makes it a suitable candidate for use in nanodevices , where it can function as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells . Its ability to transport charges efficiently is crucial in these applications, as it can influence the overall efficiency and performance of the devices .
Rechargeable Batteries
The high charge carrier mobility and good environmental stability of 9-(2-Nitrophenyl)carbazole derivatives allow them to be used in rechargeable batteries . They can serve as electrode materials , particularly in lithium-ion batteries , where they can enhance the battery’s charge capacity and life cycle .
Electrochemical Transistors
In the field of electrochemical transistors , 9-(2-Nitrophenyl)carbazole derivatives can be employed as semiconducting polymers . Their stable morphological structure and electrical properties make them ideal for use in transistors that require consistent performance over time .
Photocopiers and Insulation Technologies
The compound’s parent structure, carbazole, has been utilized in photocopiers due to its photoconductive properties. By extension, 9-(2-Nitrophenyl)carbazole could be explored for similar applications, including insulation technologies in electronic devices, where it can act as an insulating layer to prevent electrical leaks .
Organic LEDs and Electrophotography
9-(2-Nitrophenyl)carbazole derivatives have potential applications in organic LEDs (OLEDs) , contributing to the development of more efficient displays with better color accuracy. Additionally, their photoconductive properties make them suitable for use in electrophotography , a process used in laser printers and photocopiers .
Dye-Sensitized Photovoltaic Cells
The compound can be used in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2) . It acts as a charge transporting material , facilitating the movement of charges generated by the dye upon exposure to light, thus improving the cell’s power conversion efficiency .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include carbazole compounds, bind with high affinity to multiple receptors . This suggests that 9-(2-Nitrophenyl)carbazole may interact with various biological targets, potentially leading to a range of therapeutic effects.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 9-(2-Nitrophenyl)carbazole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Carbazole derivatives have been found to influence various pathways of molecular signaling . For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway, and others show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway . Therefore, it’s plausible that 9-(2-Nitrophenyl)carbazole may affect similar pathways, leading to downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that 9-(2-Nitrophenyl)carbazole may induce a range of molecular and cellular changes corresponding to these activities.
Orientations Futures
Carbazole and its derivatives have gained significant attention in medicinal chemistry and optoelectronic applications . The future directions for “9-(2-Nitrophenyl)carbazole” could potentially align with these areas of research, although specific future directions for this compound are not explicitly mentioned in the search results.
Propriétés
IUPAC Name |
9-(2-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSBKDIIGBJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278817 | |
| Record name | 9-(2-nitrophenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Nitrophenyl)carbazole | |
CAS RN |
6286-72-2 | |
| Record name | NSC10210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-nitrophenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-NITROPHENYL)CARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



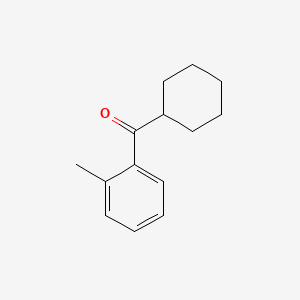

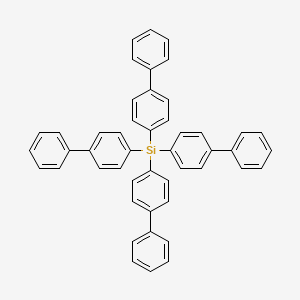
![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)



